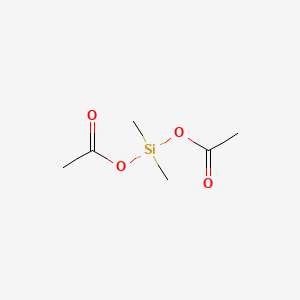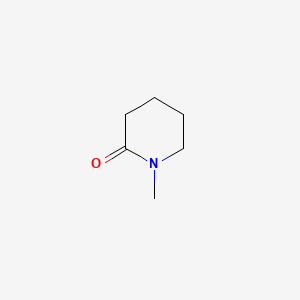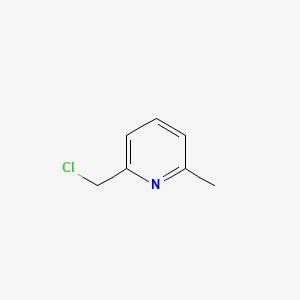
1-(Méthoxyméthyl)-1H-imidazole
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include chemical reactions, catalysts used, reaction conditions, and yield .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, and density. Chemical properties describe how the compound reacts with other substances .Applications De Recherche Scientifique
Stockage d'énergie
1-(Méthoxyméthyl)-1H-imidazole : a été étudié pour son potentiel dans les applications de stockage d'énergie. Ses propriétés structurelles le rendent adapté à une utilisation dans les Cristaux Plastiques Ioniques Organiques (OIPC) et les Liquides Ioniques (LI) . Ces matériaux sont étudiés comme électrolytes plus sûrs en raison de leur faible viscosité et de leur conductivité élevée, qui sont essentielles pour des systèmes de stockage d'énergie efficaces.
Produits pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés du This compound sont étudiés pour leur activité biologique. Le squelette du composé est utilisé pour créer des molécules bioactives qui peuvent servir de sédatifs, d'analgésiques et d'anticonvulsivants . Sa polyvalence en synthèse chimique permet le développement de nouveaux médicaments avec des applications cliniques potentielles.
Science des matériaux
L'utilité du composé en science des matériaux est significative, en particulier dans le domaine des photorésines. Il est utilisé dans la synthèse de photorésines moléculaires de verre à ton négatif pour la lithographie par faisceau d'électrons à haute résolution, ce qui est crucial pour le développement de dispositifs électroniques modernes .
Synthèse chimique
This compound : joue un rôle en synthèse chimique comme groupe protecteur. Il est impliqué dans la synthèse de composés organiques complexes, où il protège les groupes fonctionnels sensibles pendant les réactions . Cela garantit que les transformations chimiques souhaitées se produisent sans interférence de sites réactifs.
Chimie analytique
En chimie analytique, le This compound et ses dérivés pourraient être utilisés comme étalons ou réactifs dans diverses méthodes chromatographiques et spectroscopiques. Ces composés aident à l'identification et à la quantification précises des substances au sein de mélanges complexes .
Agriculture
Les dérivés du composé sont étudiés pour leur utilisation potentielle en agriculture dans le cadre de pesticides ou d'herbicides. Ils pourraient jouer un rôle dans le développement de nouvelles formulations plus efficaces et plus respectueuses de l'environnement .
Science de l'environnement
En science de l'environnement, les dérivés du This compound sont étudiés pour la détoxification des polluants. Ils pourraient faire partie de structures métallo-organiques (MOF) qui agissent comme des capteurs et des piégeurs pour les polluants environnementaux toxiques, contribuant ainsi aux efforts de remédiation environnementale .
Mécanisme D'action
Methoxy Group
In organic chemistry, a methoxy group is the functional group consisting of a methyl group bound to oxygen . This alkoxy group has the formula R−O−CH3 . On a benzene ring, the Hammett equation classifies a methoxy substituent at the para position as an electron-donating group, but as an electron-withdrawing group if at the meta position .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(Methoxymethyl)-1H-imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrogen dioxide, forming stable association intermediates such as CH3OCH2NO2 and CH3OCH2ONO
Cellular Effects
1-(Methoxymethyl)-1H-imidazole influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause changes in cellular structure and increase reactive oxygen species (ROS) levels . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential impact on cellular health.
Molecular Mechanism
The molecular mechanism of 1-(Methoxymethyl)-1H-imidazole involves its interaction with biomolecules at the molecular level. It forms stable intermediates with nitrogen dioxide, which can undergo further reactions to produce various products
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Methoxymethyl)-1H-imidazole can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that the compound can undergo various reactions over time, leading to changes in its effects on cellular function . Understanding these temporal effects is crucial for optimizing its use in laboratory experiments and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(Methoxymethyl)-1H-imidazole vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic benefits . Understanding the dosage effects is essential for determining the optimal dosage for various applications and minimizing potential side effects.
Metabolic Pathways
1-(Methoxymethyl)-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1-(Methoxymethyl)-1H-imidazole within cells and tissues are essential for understanding its effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
1-(Methoxymethyl)-1H-imidazole’s subcellular localization is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
1-(methoxymethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-5-7-3-2-6-4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGYZYRJUUMCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173898 | |
| Record name | 1-(Methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20075-26-7 | |
| Record name | 1-(Methoxymethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20075-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methoxymethyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020075267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methoxymethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(METHOXYMETHYL)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PED3A65HTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1584540.png)











